![molecular formula C8H7Cl2FO B1530561 2-(2,6-Dichloro-3-fluorophenyl)ethanol CAS No. 1571065-36-5](/img/structure/B1530561.png)
2-(2,6-Dichloro-3-fluorophenyl)ethanol
Overview
Description
“2-(2,6-Dichloro-3-fluorophenyl)ethanol” is an organic compound and a pharmaceutical intermediate . It is primarily used as an intermediate in the synthesis of anti-tumor drugs .
Synthesis Analysis
The synthesis of “2-(2,6-Dichloro-3-fluorophenyl)ethanol” has been achieved through a four-step biotransformation-mediated process . This process results in an enantiomerically pure form of the compound . The synthesis involves bio-orthogonal chemistry from cell lysate .Molecular Structure Analysis
The molecular formula of “2-(2,6-Dichloro-3-fluorophenyl)ethanol” is C8H7Cl2FO . The molecular weight is 209.04 .Chemical Reactions Analysis
“2-(2,6-Dichloro-3-fluorophenyl)ethanol” demonstrates moderate stability under normal conditions . It can undergo various chemical transformations through reactions such as esterification, etherification, and oxidation .Physical And Chemical Properties Analysis
“2-(2,6-Dichloro-3-fluorophenyl)ethanol” is a clear and colorless compound . It is sparingly soluble in water but dissolves readily in organic solvents .Scientific Research Applications
Synthesis of Enantiomerically Pure Compounds
2-(2,6-Dichloro-3-fluorophenyl)ethanol: is used as a precursor for synthesizing enantiomerically pure forms of other compounds. This is crucial in pharmaceutical research where the chirality of a molecule can determine its efficacy and safety .
Development of Anti-Cancer Agents
This compound serves as an intermediate in the synthesis of Crizotinib , an anti-cancer agent used in the treatment of non-small cell lung carcinoma. The biocatalytic approaches to synthesize this intermediate are vital for developing cost-effective and scalable production methods .
Fluorinated Building Blocks
As a fluorinated building block, 2-(2,6-Dichloro-3-fluorophenyl)ethanol contributes to the creation of more stable and potent pharmaceuticals. Fluorine atoms can greatly influence the biological activity and metabolic stability of therapeutic agents .
Agricultural Chemical Research
The halogenated nature of this compound makes it a candidate for the synthesis of agricultural chemicals. These chemicals include pesticides and herbicides, where the addition of fluorine can enhance their activity and longevity .
Material Science Applications
In material science, this compound can be used to develop new polymers with enhanced properties. The presence of chlorine and fluorine could lead to polymers with improved resistance to solvents and chemicals .
Fragrance and Resin Polymer Production
2-(2,6-Dichloro-3-fluorophenyl)ethanol: is a derivative of acetophenone, which is used in the production of fragrances and resin polymers. Its modified structure could lead to novel scent profiles or polymer characteristics .
Organic Synthesis Research
This compound is valuable in organic synthesis research, where it can be used to study new reaction pathways or as a reagent in the synthesis of complex organic molecules .
Environmental Science
In environmental science, research into the breakdown and interaction of halogenated compounds like 2-(2,6-Dichloro-3-fluorophenyl)ethanol can provide insights into pollution control and the development of less harmful chemicals .
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .
Relevant Papers The search results include several papers related to “2-(2,6-Dichloro-3-fluorophenyl)ethanol”. These papers discuss topics such as the synthesis of the compound , its use in the synthesis of anti-tumor drugs , and its physical and chemical properties .
properties
IUPAC Name |
2-(2,6-dichloro-3-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO/c9-6-1-2-7(11)8(10)5(6)3-4-12/h1-2,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBCRVJHEZJOIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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